molecular formula C6H7F3O2 B028566 (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one CAS No. 102145-82-4

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one

Cat. No. B028566
M. Wt: 168.11 g/mol
InChI Key: XJNIYNVIHHABIV-ONEGZZNKSA-N
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Description

Synthesis Analysis

The synthesis of related trifluoro and methoxy-substituted compounds has been extensively studied. For instance, Martins and colleagues (2003) demonstrated the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones, yielding compounds with good purity and yields by bromination followed by pyridine addition (Martins, 2003). These methodologies could potentially be adapted for the synthesis of "(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one" by altering the halogenation and alkylation steps to introduce the trifluoro and methoxy groups at the desired positions.

Molecular Structure Analysis

The molecular structure and conformations of fluorinated compounds have been a subject of interest. Frogner et al. (2010) investigated the structure of a pentafluorocyclobutene derivative, providing insights into bond lengths and angles that could be relevant to understanding the structural nuances of "(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one" (Frogner et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving trifluoromethyl and methoxy groups have been explored in various studies. Barlow, Haszeldine, and Murray (1980) discussed the ene reactions of trifluoronitrosomethane, which could provide insights into the reactivity of trifluoromethyl-substituted enones like "(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one" (Barlow et al., 1980).

Scientific Research Applications

  • Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines, 1,4-Dizepanes, and 1,4-Diazocanes

    The compound has been used to synthesize N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes with high efficiency (Mittersteiner et al., 2019).

  • Efficient Synthesis of (1,2,3‐Triazol‐1‐yl)methylpyrimidines

    It serves as an efficient precursor for the synthesis of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles (Aquino et al., 2017).

  • Synthesis and Complexation of Fluorinated 1,3-Enaminoketones

    The compound is used for synthesizing various compounds in scientific research, particularly in the context of fluorinated 1,3-enaminones with terminal CC bonds (Zhilina et al., 2012).

  • Interaction with C-nucleophiles

    4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, a related compound, reacts with phenylmagnesium bromide and organozinc compounds, leading to various substitution and addition products (Gorbunova et al., 1993).

  • Synthesis of Highly Functionalized 4-Amino-2-(trifluoromethyl)-1H-pyrroles

    The reaction of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with primary aliphatic amines is highly selective, used for synthesizing specific pyrrole derivatives (Zanatta et al., 2021).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It carries the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statement P271 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-4(11-2)3-5(10)6(7,8)9/h3H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNIYNVIHHABIV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C(F)(F)F)/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one

CAS RN

135351-20-1
Record name (3E)-1,1,1-trifluoro-4-methoxypent-3-en-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SI Vdovenko, II Gerus, NV Lutenko, VP Kukhar… - Journal of Molecular …, 2007 - Elsevier
Spatial structure of six β-substituted enones, with common structure R 1 O–CR 2 CH–COCF 3 , were R 1 =C 2 H 5 , R 2 =H (ETBO); R 1 =R 2 =CH 3 (TMPO); R 1 =C 2 H 5 , R 2 =C 6 H 5 …
Number of citations: 5 www.sciencedirect.com

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